6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine
Overview
Description
6-(Azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes an azetidine ring, a cyclopropyl group, and a pyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common approach is the reaction of cyclopropylamine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidin-4-amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(Azetidin-1-yl)-9H-purine
3-Amino-6-(azetidin-1-yl)pyridine
Uniqueness: 6-(Azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. This distinctiveness may confer specific advantages in terms of reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-12-9-7-10(15-5-2-6-15)14-11(13-9)8-3-4-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRWWZHWYELCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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